7-Chloro-4-fluorobenzo[d]thiazol-2-amine
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Overview
Description
7-Chloro-4-fluorobenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. The presence of chlorine and fluorine atoms in the benzothiazole ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-fluorobenzo[d]thiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-fluoroaniline and thiourea.
Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as hydrochloric acid, to form the benzothiazole ring.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-fluorobenzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Electrophilic Substitution: The chlorine and fluorine atoms on the benzothiazole ring make it susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms in the benzothiazole ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as alkoxides, amines, and thiols can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can have enhanced biological activities and chemical properties.
Scientific Research Applications
7-Chloro-4-fluorobenzo[d]thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial, anticancer, and anti-inflammatory agents.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Agriculture: The compound is used in the development of agrochemicals such as fungicides and herbicides.
Material Science: It is used in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 7-Chloro-4-fluorobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also bind to receptors and modulate their signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-fluorobenzo[d]thiazol-2-amine: Known for its diverse biological activities.
6-Chloro-4-fluorobenzo[d]thiazol-2-amine: Similar structure but different position of the chlorine atom, leading to different reactivity and biological activity.
7-Chloro-4-methylbenzo[d]thiazol-2-amine: Similar structure but with a methyl group instead of a fluorine atom, affecting its chemical properties and biological activity.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms in the benzothiazole ring, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and industrial uses.
Properties
IUPAC Name |
7-chloro-4-fluoro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2S/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUITTBSKCRPCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=C(S2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650180 |
Source
|
Record name | 7-Chloro-4-fluoro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872365-04-3 |
Source
|
Record name | 7-Chloro-4-fluoro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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